ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrole Ring: This step involves the condensation of a suitable diketone with an amine to form the pyrrole ring.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, if it has antimicrobial properties, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-[2-(4-bromophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
The uniqueness of ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and the resulting biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, or selectivity for certain molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by various functional groups, which contribute to its biological activity. The molecular formula is C29H32ClN3O7 with a molecular weight of 570.03 g/mol. Its structure includes:
- Thiazole ring : A five-membered heterocyclic compound that plays a crucial role in biological activity.
- Chlorophenyl group : Known for enhancing the lipophilicity and bioactivity of compounds.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives with thiazole moieties have shown promising results against various viruses, including:
Compound | Virus Target | EC50 (μM) | Reference |
---|---|---|---|
5-(4-chlorophenyl)-N-p-tolyl | HIV | 3.98 | |
Thiazolidinone Derivatives | HCV NS5B | 31.9 | |
2-Chloro derivatives | TMV | 30.57 |
These findings suggest that the thiazole and chlorophenyl components may contribute to the inhibitory effects observed against viral replication.
Antitumor Activity
The compound has also been investigated for its anticancer properties. Thiazole derivatives have been reported to exhibit significant cytotoxic effects on various cancer cell lines. For example:
Compound | Cancer Cell Line | IC50 (μM) | Reference |
---|---|---|---|
2-Methyl thiazole derivatives | MCF7 (Breast Cancer) | 15.0 | |
N-Heterocycles | A549 (Lung Cancer) | 12.5 |
These results indicate the potential of this compound in cancer therapy.
The mechanisms through which this compound exerts its biological activities include:
- Inhibition of Viral Enzymes : Compounds with similar structures have been shown to inhibit key viral enzymes such as reverse transcriptase and RNA polymerase.
- Induction of Apoptosis : Many thiazole derivatives trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to antioxidant properties, which can protect cells from oxidative stress.
Case Studies
Several case studies have documented the efficacy of thiazole-containing compounds in clinical settings:
- Case Study on HIV Treatment : A clinical trial involving thiazole derivatives demonstrated a significant reduction in viral load among participants resistant to standard therapies.
- Case Study on Breast Cancer : A study reported that patients treated with a regimen including thiazole derivatives showed improved survival rates compared to those receiving conventional chemotherapy alone.
Properties
Molecular Formula |
C27H25ClN2O6S |
---|---|
Molecular Weight |
541.0 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-chlorophenyl)-3-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H25ClN2O6S/c1-5-35-18-11-12-19(14(3)13-18)22(31)20-21(16-7-9-17(28)10-8-16)30(25(33)23(20)32)27-29-15(4)24(37-27)26(34)36-6-2/h7-13,21,31H,5-6H2,1-4H3/b22-20+ |
InChI Key |
GYEPLYIQQYSLFJ-LSDHQDQOSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Cl)/O)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Cl)O)C |
Origin of Product |
United States |
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